molecular formula C6H9ClO3 B8485696 2-(1-Chloro-2-oxopropyl)dioxolane

2-(1-Chloro-2-oxopropyl)dioxolane

Cat. No.: B8485696
M. Wt: 164.59 g/mol
InChI Key: YWPQXLQIQZITIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloro-2-oxopropyl)dioxolane is a chemical compound valued in research as a versatile synthetic intermediate. Its structure, featuring a dioxolane ring known for acting as a protecting group for carbonyls and a reactive 1-chloro-2-oxopropyl side chain, makes it a valuable precursor for further chemical transformations. Researchers can leverage this compound in organic synthesis, particularly in developing more complex molecules for pharmaceutical and material science applications. The chloro and keto functional groups on the propane chain offer distinct reactive sites for nucleophilic substitution and condensation reactions, allowing for the introduction of complex substituents. This compound is provided as a For Research Use Only (RUO) chemical. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

1-chloro-1-(1,3-dioxolan-2-yl)propan-2-one

InChI

InChI=1S/C6H9ClO3/c1-4(8)5(7)6-9-2-3-10-6/h5-6H,2-3H2,1H3

InChI Key

YWPQXLQIQZITIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1OCCO1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (): Contains a chloropropyl chain and fluorophenyl group. The absence of an oxo group reduces carbonyl reactivity but enhances lipophilicity, making it suitable for drug synthesis (e.g., antipsychotics like Bromoperidol) .
  • (2R,4R)-Imidazole-dioxolane derivative (): Features an imidazole ring and chlorophenyl group, enabling selective inhibition of haem oxygenase isoforms (HO-1 and HO-2) .

Physicochemical Properties

Compound Name Molecular Weight Physical State Key Functional Groups Reactivity Profile
2-(1-Chloro-2-oxopropyl)dioxolane* N/A Likely liquid Chloro, oxo High (oxo group)
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 244.69 Liquid Chloropropyl, fluorophenyl Moderate (halogenated aryl)
Imidazole-dioxolane derivative N/A N/A Imidazole, chlorophenyl High (enzyme inhibition)

*Inferred properties based on structural analogs.

Preparation Methods

Two-Step Synthesis via Phosphorus Trichloride and Ethylene Glycol

The primary method involves a two-step process:

  • Formation of 2-chloro-1,3,2-dioxaphospholane by reacting phosphorus trichloride (PCl₃) with ethylene glycol in an organic solvent.

  • Oxidation of the intermediate using ozone to introduce the oxo group at the phosphorus center.

In Embodiment 1 (Patent CN102424692A), phosphorus trichloride (0.2 mol) and ethylene glycol (0.5 mol) were combined in toluene at 30°C, followed by ozonolysis at 250 mL/min for 2 hours. Subsequent reflux and distillation yielded 22.9 g (80%) of the target compound. Variations in solvent (chloroform, xylene) and temperature (−20°C to 40°C) demonstrated yield dependencies, with optimal results in toluene at 30°C (Table 1).

Table 1: Comparative Yields Across Solvent Systems

SolventTemperature (°C)Ozone Flow (mL/min)Yield (%)
Toluene3025080.0
Chloroform045070.9
Xylene−530059.1

Reaction Mechanism and Kinetic Considerations

Nucleophilic Substitution in Intermediate Formation

The first step proceeds via nucleophilic attack of ethylene glycol’s hydroxyl groups on PCl₃, forming a five-membered phospholane ring. ¹H NMR data (δ: 4.45–4.56 ppm) confirmed the structure, showing distinct methylene proton splitting patterns.

Ozonolysis and Oxidation Dynamics

Ozone introduces the oxo group through electrophilic addition to phosphorus. Higher flow rates (450 mL/min) reduced reaction times but risked over-oxidation, as seen in Embodiment 2 , where excessive ozone decreased yields to 70.9%.

Industrial-Scale Optimization Strategies

Solvent Selection and Recovery

Non-polar solvents like toluene facilitated easier distillation and recycling, critical for cost-effective production. Embodiment 3 achieved 75.5% yield using toluene, whereas polar solvents (e.g., chloroform) required energy-intensive cooling.

Temperature Control and Byproduct Mitigation

Maintaining sub-ambient temperatures (−5°C to 15°C) during ozonolysis minimized side reactions, such as ring-opening or polymerization. Embodiment 6 demonstrated that temperatures exceeding 40°C led to a 10–15% yield reduction due to decomposition.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra consistently showed two multiplet signals (δ 4.45–4.56 ppm) for the methylene protons adjacent to phosphorus, confirming ring integrity. ³¹P NMR further verified the P=O bond at δ 18–20 ppm.

Purity Assessment via Distillation

Vacuum distillation (90°C at 1 mmHg) ensured >98% purity, as residual solvents (e.g., dichloroethane) were effectively removed.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(1-Chloro-2-oxopropyl)dioxolane, and how do reaction parameters affect yield?

Methodological Answer:
The synthesis of dioxolane derivatives often involves transacetalization, cyclization, or microwave-assisted reactions. For example, microwave irradiation (25°C, 2 h) has been shown to achieve 92–98% yields for structurally related gem-dichlorocyclopropane-dioxolane hybrids by promoting efficient ring closure while minimizing side reactions . Key parameters include:

  • Catalyst selection : Acidic conditions (e.g., Amberlite IR-120 B) enhance regioselectivity in acetal formation .
  • Temperature control : Lower temperatures (e.g., 25°C) reduce decomposition of thermally sensitive intermediates .
  • Reagent stoichiometry : Excess glycol derivatives improve cyclization efficiency .

Advanced: How can conflicting spectral data for substituted dioxolanes be resolved to confirm structural assignments?

Methodological Answer:
Structural ambiguities arise due to stereochemical complexity and overlapping signals in NMR. A combined approach is recommended:

  • 2D NMR (COSY, HSQC) : Differentiates between regioisomers by correlating proton-proton and proton-carbon couplings. For example, 2-(2-thienyl)-1,3-dioxolane exhibits distinct splitting patterns for the dioxolane ring protons compared to alkyl-substituted analogs .
  • Mass spectrometry (HRMS) : Resolves molecular ion fragmentation pathways. The presence of a chlorine atom (e.g., in 4-chloro-1,3-dioxolan-2-one) produces characteristic isotopic clusters .
  • X-ray crystallography : Provides definitive stereochemical assignments for crystalline derivatives, such as 2-chloro-4(R),5(R)-dimethyl-2-oxo-1,3,2-dioxaphospholane .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:
Stability is influenced by:

  • Moisture sensitivity : The chloro-oxo group is prone to hydrolysis. Store under inert gas (N₂/Ar) with molecular sieves .
  • Thermal degradation : Decomposition above 60°C releases toxic gases (e.g., HCl). Use low-temperature storage (–20°C) and monitor via TGA .
  • Light exposure : UV light accelerates radical-mediated decomposition. Use amber glassware and minimize ambient light exposure .

Advanced: How can computational modeling predict the reactivity of the chloro-oxo moiety in nucleophilic substitution reactions?

Methodological Answer:
Quantum chemical calculations (DFT) and QSPR models are used to predict reactivity:

  • DFT studies : Analyze transition states for SN2 reactions. For example, the electron-withdrawing dioxolane ring increases electrophilicity at the chloro-oxo carbon, lowering activation energy .
  • Solvent effects : COSMO-RS simulations predict solvolysis rates in polar aprotic solvents (e.g., DMF vs. THF) .
  • Hammett parameters : Correlate substituent effects on reaction rates. Electron-donating groups on the dioxolane ring reduce electrophilicity, slowing substitution .

Basic: Which catalysts improve regioselectivity in cyclopropanation reactions involving dioxolane precursors?

Methodological Answer:

  • Lewis acids (e.g., ZnCl₂) : Promote carbene transfer to α,β-unsaturated esters, favoring exo-cyclopropanation with >90% selectivity .
  • Chiral phosphine catalysts : Induce enantioselectivity in asymmetric cyclopropanation. For example, 2-chloro-4(R),5(R)-dimethyl-2-oxo-1,3,2-dioxaphospholane acts as a chiral derivatizing agent for enantiomeric excess determination .
  • Microwave-assisted protocols : Enhance reaction homogeneity, reducing byproducts like oligomers .

Advanced: How do steric and electronic effects influence the biological interactions of dioxolane derivatives?

Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3-dioxolane) reduce binding affinity to enzymes like cytochrome P450, altering metabolic pathways .
  • Electronic effects : The electron-rich dioxolane oxygen stabilizes charge-transfer complexes with biological targets, as seen in adenosine-3',5'-cyclic phosphate analogs .
  • LogP optimization : Balancing hydrophilicity (via dioxolane polarity) and lipophilicity (via chloroalkyl groups) improves blood-brain barrier penetration in CNS-targeted prodrugs .

Tables for Key Data:

Synthetic Method Conditions Yield Reference
Microwave-assisted cyclization25°C, 2 h, ZnCl₂ catalyst92–98%
Acid-catalyzed transacetalizationAmberlite IR-120 B, RT85%
Stability Factor Mitigation Strategy Reference
Hydrolysis of chloro-oxo groupAnhydrous storage, molecular sieves
Thermal decompositionStorage at –20°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.